molecular formula C10H18N2O B11912071 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone CAS No. 1256239-01-6

1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone

Cat. No.: B11912071
CAS No.: 1256239-01-6
M. Wt: 182.26 g/mol
InChI Key: STMSAVATQVVJNB-UHFFFAOYSA-N
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Description

1-(2,7-Diazaspiro[45]decan-7-yl)ethanone is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it targets RIPK1, blocking the activation of the necroptosis pathway. This inhibition can prevent cell death in certain inflammatory diseases, showcasing its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone is unique due to its specific spirocyclic configuration and its ability to inhibit RIPK1 effectively. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

1256239-01-6

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2,7-diazaspiro[4.5]decan-7-yl)ethanone

InChI

InChI=1S/C10H18N2O/c1-9(13)12-6-2-3-10(8-12)4-5-11-7-10/h11H,2-8H2,1H3

InChI Key

STMSAVATQVVJNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2(C1)CCNC2

Origin of Product

United States

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